molecular formula C9H11FN2O B8452351 (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine

Cat. No. B8452351
M. Wt: 182.19 g/mol
InChI Key: FIPXKMHVWGCWLV-UHFFFAOYSA-N
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Patent
US08669250B2

Procedure details

This compound is obtained using the same experimental conditions as those used for the synthesis of intermediate 2b but by replacing 3,4-dihydro-8-fluoro-2H-1,4-benzoxazine-2-carboxamide (4b) with 3,4-dihydro-8-methyl-2H-1,4-benzoxazine-2-carboxamide (4c). The title compound of formula (2c) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dihydro-8-methyl-2H-1,4-benzoxazine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C2OC(CN)CNC=2C=CC=1.[CH3:14][C:15]1[C:24]2[O:23][CH:22]([C:25]([NH2:27])=O)[CH2:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1>>[CH3:14][C:15]1[C:24]2[O:23][CH:22]([CH2:25][NH2:27])[CH2:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2NCC(OC21)CN
Step Two
Name
3,4-dihydro-8-methyl-2H-1,4-benzoxazine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2NCC(OC21)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2NCC(OC21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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